An In-depth Technical Guide to the Physicochemical Properties of O-Acetyl Lacosamide
An In-depth Technical Guide to the Physicochemical Properties of O-Acetyl Lacosamide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of O-Acetyl Lacosamide, a primary derivative and process-related impurity of the anticonvulsant drug Lacosamide.[1][2] Given the limited direct experimental data for this specific molecule, this guide establishes a robust scientific framework by integrating predicted values, comparative data from the well-characterized parent compound Lacosamide, and detailed, field-proven experimental protocols for definitive characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and formulation of Lacosamide and its related substances.
Introduction and Strategic Importance
O-Acetyl Lacosamide, chemically known as (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide, is a critical molecule in the pharmaceutical landscape of the antiepileptic drug Lacosamide.[1] As a known impurity, its characterization is not merely an academic exercise but a regulatory and safety imperative. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at significant levels in an active pharmaceutical ingredient (API). Understanding the physicochemical properties of O-Acetyl Lacosamide is fundamental to controlling its formation during synthesis, developing accurate analytical methods for its detection, and assessing its potential impact on the stability, bioavailability, and safety of the final drug product.
This guide bridges the existing knowledge gap by providing both the available data and the precise methodologies required to generate comprehensive characterization data. We will leverage the extensive public data on Lacosamide as a scientific benchmark to contextualize the properties of its O-acetylated derivative.
Table 1: Core Molecular Identifiers
| Property | O-Acetyl Lacosamide | Lacosamide (Parent Compound) |
| Chemical Name | (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)-propanamide[1] | (R)-2-acetamido-N-benzyl-3-methoxypropionamide[3] |
| CAS Number | 1318777-54-6[1] | 175481-36-4[3] |
| Molecular Formula | C₁₄H₁₈N₂O₄[4] | C₁₃H₁₈N₂O₃[3] |
| Molecular Weight | 278.30 g/mol [4] | 250.29 g/mol [3] |
| Chemical Structure | ![]() | ![]() |
Comparative Physicochemical Profile
The addition of an acetyl group in place of the methyl ether's methyl group introduces subtle but significant changes to the molecule's properties. The primary structural difference is the introduction of an ester functional group, which influences polarity, hydrogen bonding potential, and susceptibility to hydrolysis.
Table 2: Summary of Physicochemical Properties
| Property | O-Acetyl Lacosamide | Lacosamide (Parent Compound) | Significance in Drug Development |
| Appearance | Data not available | White to light yellow crystalline powder[3][5] | Affects formulation and handling. |
| Melting Point (°C) | Data not available | 140 - 146[5][6] | Indicator of purity, polymorphism, and stability. |
| Aqueous Solubility | Predicted to be lower than Lacosamide | High; BCS Class I Drug[5][7] | Governs dissolution rate and bioavailability. |
| LogP (o/w) | ~1.02 (Predicted)[8] | 0.25 - 0.73 (Experimental)[5][6][9] | Predicts membrane permeability and absorption. |
| pKa | Not expected within pH 1-12 | No pKa within pH 1.5 - 12[5] | Determines ionization state and pH-dependent solubility. |
Solubility Profile: Determination and Implications
Scientific Rationale: Aqueous solubility is a cornerstone of drug development, directly influencing the dissolution rate and, consequently, the bioavailability of an orally administered drug. Lacosamide's high solubility is a key attribute of its favorable pharmacokinetic profile.[5][7] The introduction of the less polar acetyl group in O-Acetyl Lacosamide is anticipated to reduce its affinity for water compared to the parent compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol adheres to the principles outlined in the OECD Guideline 105 for Water Solubility.
-
Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values:
-
0.1 N HCl (pH ~1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
-
Sample Preparation: Add an excess amount of O-Acetyl Lacosamide to separate vials containing a known volume of each buffer. The excess solid should be clearly visible.
-
Causality: Using an excess of solid ensures that equilibrium is reached at the saturation point, which is the definition of thermodynamic solubility.
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours.
-
Causality: This extended period allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states. Periodic sampling can confirm that the concentration has plateaued.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Quantification: Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of dissolved O-Acetyl Lacosamide using a validated stability-indicating HPLC-UV method.
-
Self-Validation: The HPLC method used for quantification must be pre-validated for linearity, accuracy, and precision to ensure trustworthy results.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Scientific Rationale: The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity. It critically influences a drug's ability to cross biological membranes, including the gastrointestinal wall and the blood-brain barrier. A higher LogP value indicates greater lipid solubility. The predicted LogP of O-Acetyl Lacosamide (~1.02) is higher than that of Lacosamide (~0.3-0.7), suggesting it may have different absorption and distribution characteristics.[5][6][8][9]
Experimental Protocol: LogP Determination by RP-HPLC
This method provides a rapid and reliable alternative to the traditional shake-flask method by correlating a compound's retention time on a reverse-phase column with its lipophilicity.
-
System Setup: Use a reverse-phase HPLC column (e.g., C18 or C8) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). The detection wavelength should be set to the λmax of O-Acetyl Lacosamide.
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of O-Acetyl Lacosamide. Inject each standard individually and record its retention time (t_R).
-
Causality: The standards create a calibration curve that directly links retention time (a measure of column interaction) to the known LogP, establishing a predictable relationship.
-
-
Void Time (t_0) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.
-
Capacity Factor (k') Calculation: For each standard, calculate the capacity factor: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot log(k') versus the known LogP for the standards. The resulting plot should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Sample Analysis: Inject the O-Acetyl Lacosamide sample and record its retention time. Calculate its log(k') value.
-
LogP Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of O-Acetyl Lacosamide.
-
Self-Validation: The quality of the result is validated by the linearity (R² > 0.99) of the calibration curve, ensuring the relationship between retention and lipophilicity is robust.
-
Caption: Workflow for LogP Determination via RP-HPLC.
Thermal Properties and Stability
Scientific Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. Techniques like Differential Scanning Calorimetry (DSC) provide deeper insights into thermal events such as polymorphic transitions, desolvation, and thermal degradation, which are critical for defining storage conditions and manufacturing processes. While the melting point of Lacosamide is well-defined at 140-146 °C, this parameter must be experimentally determined for O-Acetyl Lacosamide.[5][6]
Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of O-Acetyl Lacosamide into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Causality: The inert atmosphere prevents oxidative degradation during heating, ensuring that the observed thermal events are intrinsic to the sample.
-
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 250 °C).
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.
-
Self-Validation: The instrument is calibrated using certified standards (e.g., indium) to ensure the accuracy of the temperature and enthalpy measurements.
-
Ionization State: Dissociation Constant (pKa)
Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized. This property profoundly affects solubility, absorption, and interaction with biological targets. Lacosamide, containing only amide functional groups, is a neutral molecule with no ionizable centers in the physiological pH range.[5] O-Acetyl Lacosamide contains two amide groups and one ester group. None of these are readily ionizable. Therefore, like its parent compound, O-Acetyl Lacosamide is expected to be a neutral molecule with no pKa between pH 1 and 12. Experimental confirmation via potentiometric titration or UV-spectrophotometry across a wide pH range would serve as a definitive validation of this structural assessment.
Chemical Stability and Forced Degradation
Scientific Rationale: Stability testing is a regulatory requirement that informs shelf-life and storage conditions. Forced degradation studies are performed under harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and establish the inherent stability of a molecule. The ester linkage in O-Acetyl Lacosamide represents a potential liability for hydrolysis, particularly in acidic or basic conditions, which is not present in the more stable ether linkage of Lacosamide.
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of O-Acetyl Lacosamide in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80 °C.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80 °C.
-
Neutral Hydrolysis: Add water and heat at 60-80 °C.
-
Oxidation: Add 3-30% H₂O₂ at room temperature.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
-
Time Points: Sample from each vial at predefined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating UPLC or HPLC method, preferably with mass spectrometry (LC-MS) detection.
-
Causality: A stability-indicating method is one that can separate the intact drug from all potential degradation products, ensuring that the loss of the parent compound is accurately measured. LC-MS is used to identify the mass of the degradants, aiding in their structural elucidation.
-
-
Mass Balance: Evaluate the results to ensure mass balance is maintained (i.e., the decrease in the parent peak area should be approximately equal to the sum of the increase in degradant peak areas).
Caption: Logical Flow of a Forced Degradation Study.
Conclusion
The physicochemical profile of O-Acetyl Lacosamide, while not extensively documented, can be reliably predicted and experimentally confirmed through the systematic application of standard pharmaceutical characterization techniques. As a neutral, more lipophilic analogue of Lacosamide, its key distinguishing feature is the ester functional group, which introduces a potential pathway for hydrolytic degradation. The protocols detailed in this guide provide a robust framework for drug development professionals to generate the necessary data to control this impurity, ensure the quality and stability of Lacosamide API, and comply with global regulatory standards. The comparative analysis with the parent drug, Lacosamide, serves as an essential tool for interpreting these findings within a scientifically sound and contextually relevant framework.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219078, Lacosamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Lacosamide. Retrieved from [Link]
-
European Medicines Agency. (2017). Assessment report: Lacosamide Accord. Retrieved from [Link]
-
Wang, Y., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7435-7441. [Link]
-
U.S. Food and Drug Administration. (2008). Clinical Pharmacology and Biopharmaceutics Review(s): Lacosamide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Environmental Assessment: Lacosamide. Retrieved from [Link]
-
Beyreuther, B. K., et al. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21-42. [Link]
-
Ben-Menachem, E. (2008). Lacosamide: an investigational drug for adjunctive treatment of partial-onset seizures. Drugs of Today, 44(1), 35-41. [Link]
-
DrugFuture. (n.d.). Lacosamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67362182, O-Acetyl Lacosamide. Retrieved from [Link]
-
Chemsrc. (n.d.). O-Acetyl Lacosamide. Retrieved from [Link]
-
Suneetha, D., & Anusha, Y. (2015). Development and Validation of Analytical Methods for Lacosamide. Research Journal of Pharmacy and Technology, 8(5), 579-583. [Link]
-
GlobalRPH. (2017). Dilution Vimpat® - Lacosamide. Retrieved from [Link]
-
Wolff, S. M., et al. (2015). Development and Characterization of Novel Derivatives of the Antiepileptic Drug Lacosamide That Exhibit Far Greater Enhancement in Slow Inactivation of Voltage-Gated Sodium Channels. ACS Chemical Neuroscience, 6(11), 1861-1873. [Link]
-
Villanueva, V., et al. (2021). Long-term safety and tolerability of lacosamide monotherapy in patients with epilepsy: Results from a multicenter, open-label trial. Epilepsia Open, 6(3), 566-576. [Link]
- Seshagiri Rao, J. V. L. N., & Sankar, D. G. (2012). HPLC method for determination of lacosamide. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 749-755.
- Eadara, K. C., et al. (2016). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical. Der Pharma Chemica, 8(16), 98-104.
- Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
- Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti- convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.
- Suneetha, D., & Anusha, Y. (2015). Development and validation of analytical methods for lacosamide. Research Journal of Pharmacy and Technology, 8(5), 579-583.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Lacosamide - Wikipedia [en.wikipedia.org]
- 4. O-Acetyl Lacosamide | C14H18N2O4 | CID 67362182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. O-Acetyl Lacosamide | CAS#:1318777-54-6 | Chemsrc [chemsrc.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]


